molecular formula C14H14ClNO2 B2489476 Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride CAS No. 1158794-31-0

Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride

Cat. No.: B2489476
CAS No.: 1158794-31-0
M. Wt: 263.72
InChI Key: CGGIHXVLKLHIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride: is a chemical compound with the molecular formula C14H14ClNO2. It is known for its unique structure, which includes a dibenzofuran moiety linked to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride typically involves the reaction of dibenzofuran with an appropriate ethanamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Ethanamine, 2-(2-dibenzofuranyloxy)-, sulfate
  • Ethanamine, 2-(2-dibenzofuranyloxy)-, phosphate
  • Ethanamine, 2-(2-dibenzofuranyloxy)-, acetate

Comparison: Ethanamine, 2-(2-dibenzofuranyloxy)-, hydrochloride is unique due to its specific counterion (hydrochloride), which can influence its solubility, stability, and reactivity compared to its sulfate, phosphate, and acetate counterparts. These differences can affect its suitability for various applications and its behavior in different chemical environments .

Properties

IUPAC Name

2-dibenzofuran-2-yloxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14;/h1-6,9H,7-8,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGIHXVLKLHIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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